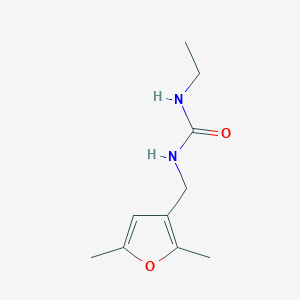
1-((2,5-Dimethylfuran-3-yl)methyl)-3-ethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((2,5-Dimethylfuran-3-yl)methyl)-3-ethylurea” is likely a derivative of 2,5-dimethylfuran . 2,5-Dimethylfuran is a heterocyclic compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
While specific synthesis methods for “1-((2,5-Dimethylfuran-3-yl)methyl)-3-ethylurea” are not available, similar compounds have been synthesized through various methods. For instance, (2E)-1-(2,5-Dimethylfuran-3-Yl)-3-(9-Ethyl-9H-Carbazol-3-Yl)Prop-2-en-1-One (DEPO) was prepared by the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 1-(2,5-dimethylfuran-3-yl)ethanone under microwave irradiation .Molecular Structure Analysis
The molecular structure of “1-((2,5-Dimethylfuran-3-yl)methyl)-3-ethylurea” can be inferred from similar compounds. For example, the molecule 1-[(2,5-dimethylfuran-3-yl)methyl]-3-(3-hydroxybutyl)urea contains a total of 37 bond(s). There are 17 non-H bond(s), 6 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 urea (-thio) derivative(s), 1 hydroxyl group(s), 1 secondary alcohol(s), and 1 Furane(s) .Aplicaciones Científicas De Investigación
Furan Derivatives in Flavoring and Animal Feed
Furan derivatives, including compounds similar to 1-((2,5-Dimethylfuran-3-yl)methyl)-3-ethylurea, have been evaluated for their safety and efficacy as flavorings in animal feed. Studies have demonstrated that certain furanones and tetrahydrofurfuryl derivatives are safe for use in feed at specified concentrations for different animal species, including poultry, pigs, cattle, salmonids, and non-food-producing animals. These additives are considered safe for the consumers of animal products and do not have detrimental effects on the environment, except potentially when used in feed for fish in sea cages. The European Food Safety Authority has provided guidelines on the safe concentrations and usage of these additives in animal feed and water for drinking (Hogstrand, 2014).
Renewable PET and Biomass Conversion
Research into the conversion of biomass-derived furans towards the production of biobased terephthalic acid precursors, an essential component for renewable polyethylene terephthalate (PET), has highlighted the importance of compounds related to 1-((2,5-Dimethylfuran-3-yl)methyl)-3-ethylurea. The catalytic reactions between ethylene and renewable furans using Lewis acid molecular sieves have been explored, showing potential pathways for sustainable PET production. This research underscores the role of furan derivatives in advancing renewable materials and sustainability in the chemical industry (Pacheco et al., 2015).
Combustion and Emissions Characteristics
The combustion and emissions characteristics of 2-methylfuran (a molecule structurally related to 1-((2,5-Dimethylfuran-3-yl)methyl)-3-ethylurea) have been extensively studied in spark-ignition engines. Research indicates that furanic compounds like 2-methylfuran may offer alternative fuel options with improved efficiency and reduced emissions. These studies contribute to understanding the potential of furan derivatives in renewable energy and sustainable transportation solutions (Wei et al., 2014).
Advanced Materials and Chemical Synthesis
Furan derivatives are pivotal in the synthesis of advanced materials and chemicals. Studies have explored the catalytic reduction of biomass-derived furanic compounds, including the conversion of furfural and 5-hydroxymethylfurfural (HMF) into value-added products. This research highlights the versatility of furan derivatives in chemical synthesis, enabling the production of various chemicals and fuels from biomass, thus supporting the development of bio-based economies (Nakagawa et al., 2013).
Propiedades
IUPAC Name |
1-[(2,5-dimethylfuran-3-yl)methyl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-11-10(13)12-6-9-5-7(2)14-8(9)3/h5H,4,6H2,1-3H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJHTZFAPORYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=C(OC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Dimethylfuran-3-yl)methyl]-3-ethylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]furan-2-carboxylic acid](/img/structure/B2548960.png)
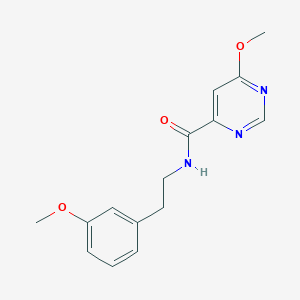
![3,6-dimethyl-2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2548962.png)
![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/no-structure.png)
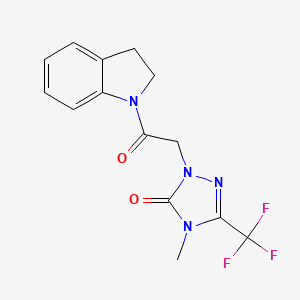
![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2548971.png)
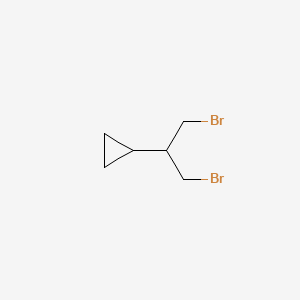
![(E)-4-(Dimethylamino)-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2548973.png)
![4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one](/img/structure/B2548975.png)

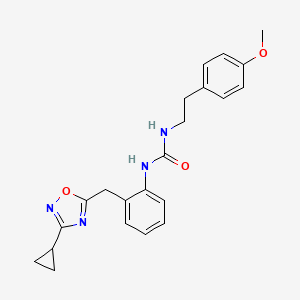
![Benzo[d]thiazol-6-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2548978.png)
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2548979.png)